molecular formula C15H12ClNO5 B11765985 Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11765985
M. Wt: 321.71 g/mol
InChI Key: RIKGYMHBYLLACQ-VMPITWQZSA-N
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Description

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(5-(4-chloro-3-aminophenyl)furan-2-yl)acrylate.

    Substitution: 3-(5-(4-substituted-3-nitrophenyl)furan-2-yl)acrylate derivatives.

Scientific Research Applications

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate, a compound with the CAS number 74173-79-8, is a member of the furan derivatives that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂ClNO₅
  • Molecular Weight : 315.71 g/mol
  • Structural Features : The compound contains a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A systematic evaluation of its antimicrobial properties was conducted using various pathogenic strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It demonstrated a notable capacity to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin .
PathogenMIC (µg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2285
Staphylococcus epidermidis0.2580

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro.

Research Insights:

  • Cell Viability Assays : The compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition.
  • Mechanism of Action : It was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in bacterial DNA replication and folate synthesis.

Specific Activities:

  • DNA Gyrase Inhibition : The compound exhibited an IC50 value of approximately 31.64 µM against DNA gyrase, a critical target in bacterial pathogens .
  • Dihydrofolate Reductase (DHFR) : It also showed inhibitory activity with an IC50 of about 2.67 µM against DHFR, making it a potential candidate for further development as an antimicrobial agent .

Case Studies

  • Antimicrobial Study : In a comparative study involving several derivatives of furan compounds, this compound was among the most active derivatives tested against common pathogens, demonstrating both bactericidal and fungicidal properties .
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential for therapeutic applications in oncology .

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)10-3-6-12(16)13(9-10)17(19)20/h3-9H,2H2,1H3/b8-5+

InChI Key

RIKGYMHBYLLACQ-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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